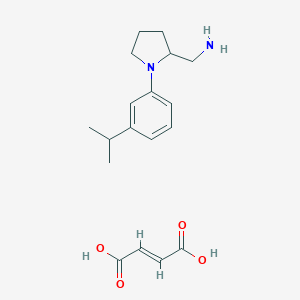
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate, commonly known as IPP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a selective norepinephrine reuptake inhibitor (NRI) and has been used in various scientific research applications due to its unique properties.
作用机制
IPP works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a key role in the regulation of mood, attention, and arousal. By blocking the reuptake of norepinephrine, IPP increases the levels of this neurotransmitter in the brain, leading to increased alertness, focus, and mood.
Biochemical and Physiological Effects:
IPP has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with attention and executive function. IPP has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning.
实验室实验的优点和局限性
One advantage of using IPP in lab experiments is its selectivity for norepinephrine reuptake inhibition. This allows researchers to study the effects of norepinephrine specifically, without the confounding effects of other neurotransmitters. However, IPP has a relatively short half-life, which can make it difficult to maintain consistent levels in the brain over time. Additionally, IPP has been shown to have some off-target effects, particularly at higher doses.
未来方向
There are several future directions for the study of IPP. One area of interest is the potential use of IPP in the treatment of ADHD and other neurological disorders. Researchers are also interested in studying the effects of IPP on other neurotransmitter systems, such as serotonin and dopamine. Additionally, there is interest in developing new compounds that are more selective and have fewer off-target effects than IPP.
Conclusion:
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate, or IPP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a selective norepinephrine reuptake inhibitor that has been used in various scientific research applications. IPP has a unique mechanism of action and has been shown to have a number of biochemical and physiological effects in the brain. While there are some limitations to its use in lab experiments, IPP has the potential to be a valuable tool for studying the role of norepinephrine in the brain and its effects on behavior.
合成方法
The synthesis of IPP involves the reaction of 3-(1-methylethyl)phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with fumaric acid to form the fumarate salt of IPP. The synthesis of IPP is a complex process that requires expertise in synthetic chemistry.
科学研究应用
IPP has been used in various scientific research applications, particularly in the field of neuroscience. It has been studied for its potential use in the treatment of attention-deficit/hyperactivity disorder (ADHD), depression, and other neurological disorders. IPP has also been used to study the role of norepinephrine in the brain and its effects on behavior.
属性
CAS 编号 |
142469-93-0 |
|---|---|
产品名称 |
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C18H26N2O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;[1-(3-propan-2-ylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C14H22N2.C4H4O4/c1-11(2)12-5-3-6-13(9-12)16-8-4-7-14(16)10-15;5-3(6)1-2-4(7)8/h3,5-6,9,11,14H,4,7-8,10,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
VVYNZFASZKMXRV-WLHGVMLRSA-N |
手性 SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
同义词 |
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



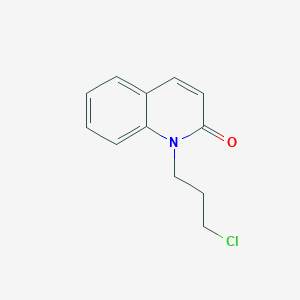


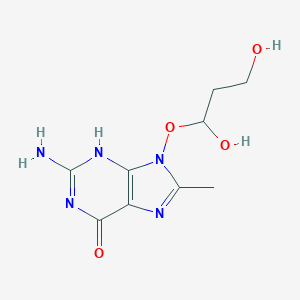
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)


![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)

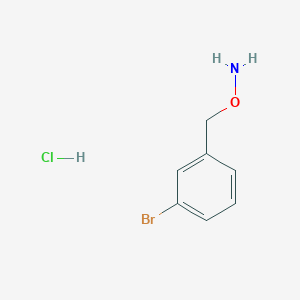

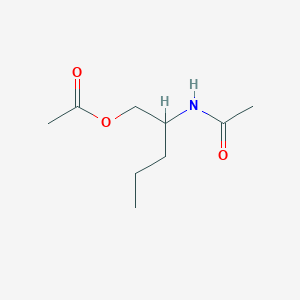
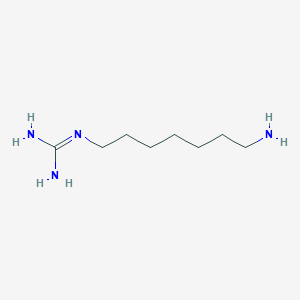
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)